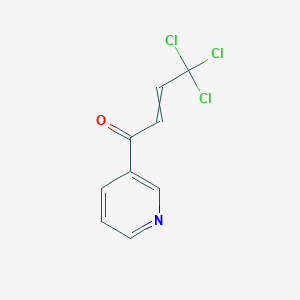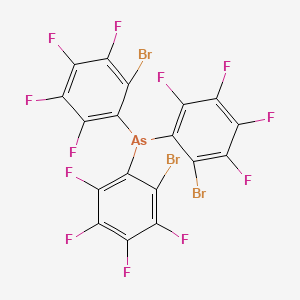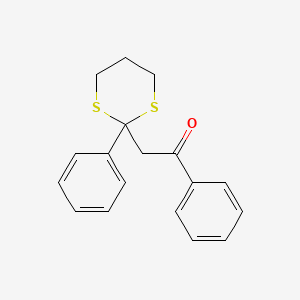
4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one is a chemical compound that belongs to the class of organochlorine compounds It is characterized by the presence of three chlorine atoms attached to a butenone structure, with a pyridine ring attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one typically involves the reaction of pyridine derivatives with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce partially or fully dechlorinated compounds.
Scientific Research Applications
4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trichloro-1-(pyridin-2-yl)but-2-en-1-one
- 4,4,4-Trichloro-1-(pyridin-4-yl)but-2-en-1-one
- 4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-2-one
Uniqueness
4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one is unique due to its specific substitution pattern and the presence of the trichloro group
Properties
| 93494-20-3 | |
Molecular Formula |
C9H6Cl3NO |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
4,4,4-trichloro-1-pyridin-3-ylbut-2-en-1-one |
InChI |
InChI=1S/C9H6Cl3NO/c10-9(11,12)4-3-8(14)7-2-1-5-13-6-7/h1-6H |
InChI Key |
CKAVRZSZXNAHRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C=CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14352106.png)
![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/no-structure.png)


![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)


